molecular formula C20H18ClN3O2 B2635745 2-(4-chlorophenoxy)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide CAS No. 2034604-38-9

2-(4-chlorophenoxy)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide

Cat. No.: B2635745
CAS No.: 2034604-38-9
M. Wt: 367.83
InChI Key: ARLCXHSIVXSTIS-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chlorophenoxy group, a phenylpyrimidinyl group, and an acetamide moiety. Its unique chemical properties make it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chlorophenol: This can be achieved through the chlorination of phenol.

    Formation of 4-chlorophenoxyacetic acid: 4-chlorophenol is reacted with chloroacetic acid under basic conditions.

    Synthesis of 2-(2-phenylpyrimidin-5-yl)ethylamine: This involves the reaction of 2-phenylpyrimidine with ethylamine.

    Coupling Reaction: The final step involves the coupling of 4-chlorophenoxyacetic acid with 2-(2-phenylpyrimidin-5-yl)ethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenoxy)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide
  • 2-(4-fluorophenoxy)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide
  • 2-(4-methylphenoxy)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide

Uniqueness

2-(4-chlorophenoxy)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide is unique due to the presence of the chlorophenoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., bromine, fluorine, methyl), the chlorine atom can affect the compound’s lipophilicity, electronic properties, and interaction with biological targets, making it a distinct and valuable compound for research.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c21-17-6-8-18(9-7-17)26-14-19(25)22-11-10-15-12-23-20(24-13-15)16-4-2-1-3-5-16/h1-9,12-13H,10-11,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLCXHSIVXSTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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